1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate
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Description
“1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine” is a chemical compound with the molecular formula C14H23N3 . Its molecular weight is 233.35252 .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine” include a molecular weight of 233.35252 .Scientific Research Applications
Food-borne Amines and Amides as Potential Precursors of Endogenous Carcinogens
This research emphasizes the significance of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds in vivo, which have implications in human cancer incidence. The study highlights the conversion of certain amines and amides found in foods into carcinogenic compounds, underlining the importance of understanding these transformations in the context of cancer research (J. K. Lin, 1986).
Recyclable Copper Catalyst Systems for C-N Bond Forming Cross-Coupling Reactions
This review covers the development of recyclable protocols for the formation of C–N bonds involving aromatic, heterocyclic, and aliphatic amines. The significance of such reactions in organic synthesis and the potential for commercial exploitation of these recyclable catalyst systems are discussed, providing insight into the broader applications of similar chemical compounds in synthetic chemistry (M. Kantam et al., 2013).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
This review highlights the versatility and biological importance of heterocyclic N-oxide derivatives, including pyridine-based compounds, in organic synthesis, catalysis, and medicinal applications. It showcases the potential of these compounds in the development of novel chemistry and drug discovery projects, indicating a wide range of possible research applications for 1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate (Dongli Li et al., 2019).
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
This review systematizes data on the reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the reaction's dependency on the structure of the reagents and the conditions. Such insights into the reactivity and potential transformation pathways could be relevant to exploring the synthetic versatility of compounds like this compound in organic chemistry (I. Kamneva et al., 2018).
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-ethyl-N-(2-pyridin-2-ylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.3C4H4O4/c1-2-17-11-7-14(8-12-17)16-10-6-13-5-3-4-9-15-13;3*5-3(6)1-2-4(7)8/h3-5,9,14,16H,2,6-8,10-12H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRBVCHVPDRTA-UKFGXMPHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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